REACTION_CXSMILES
|
[Na].[CH2:2]([SH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[C:11]1[N:12]=[C:13]2[C:18](=[N:19][C:20]=1[N:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1)[N:17]=[C:16]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)[N:15]=[C:14]2[N:33]1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1>O1CCOCC1>[CH2:2]([S:9][C:11]1[N:12]=[C:13]2[C:18](=[N:19][C:20]=1[N:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1)[N:17]=[C:16]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)[N:15]=[C:14]2[N:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)S
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Name
|
6-chloro-4,7-dimorpholino-2-piperazino-pteridine
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C2C(=NC(=NC2=NC1N1CCOCC1)N1CCNCC1)N1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for about 2 hours
|
Duration
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2 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was substantially distilled off in vacuo
|
Type
|
FILTRATION
|
Details
|
the reaction product was suction-filtered off
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo at room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)SC=1N=C2C(=NC(=NC2=NC1N1CCOCC1)N1CCNCC1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |